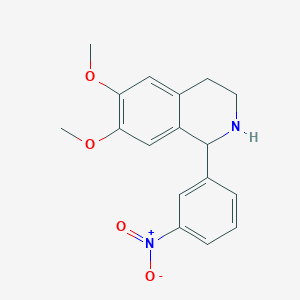![molecular formula C18H17Cl2N5O B11104375 4-{(2-chlorophenyl)[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B11104375.png)
4-{(2-chlorophenyl)[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(2-CHLOROPHENYL)[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}MORPHOLINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a chlorophenyl group and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2-CHLOROPHENYL)[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}MORPHOLINE typically involves multiple steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate hydrazine derivative with a nitrile compound under acidic conditions.
Substitution Reaction: The chlorophenyl groups are introduced through nucleophilic substitution reactions, where a chlorophenyl halide reacts with the tetraazole intermediate.
Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through cyclization reactions involving appropriate amine and diol precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{(2-CHLOROPHENYL)[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of chlorophenyl amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{(2-CHLOROPHENYL)[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}MORPHOLINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: It is studied for its antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{(2-CHLOROPHENYL)[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}MORPHOLINE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with signaling pathways involved in inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{(2-CHLOROPHENYL)[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}MORPHOLINE
- **4-{(2-CHLOROPHENYL)[1-(4-BROMOPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}MORPHOLINE
- **4-{(2-CHLOROPHENYL)[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}MORPHOLINE
Uniqueness
4-{(2-CHLOROPHENYL)[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}MORPHOLINE is unique due to the presence of two chlorophenyl groups, which enhance its reactivity and potential biological activity. The combination of the morpholine ring and the tetraazole ring also contributes to its distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17Cl2N5O |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)-[1-(4-chlorophenyl)tetrazol-5-yl]methyl]morpholine |
InChI |
InChI=1S/C18H17Cl2N5O/c19-13-5-7-14(8-6-13)25-18(21-22-23-25)17(24-9-11-26-12-10-24)15-3-1-2-4-16(15)20/h1-8,17H,9-12H2 |
InChI Key |
YIEMCVJEGOFCLG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2Cl)C3=NN=NN3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11104297.png)
![2-{2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-(4-bromophenyl)pyrimidin-4-yl}phenol](/img/structure/B11104298.png)
![9-(4-Chlorophenyl)-6-(9-ethylcarbazol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11104300.png)
![N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11104302.png)
![2-[(2Z)-4-(3-fluoro-4-methoxyphenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11104316.png)
![(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11104322.png)
![[(2-phenyl-1H-indene-1,3(2H)-diylidene)bis(nitrilooxy)]bis[(4-chlorophenyl)methanone]](/img/structure/B11104327.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-{(E)-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methylidene}acetohydrazide](/img/structure/B11104328.png)
![N-(4-Fluorophenyl)-3-[(veratrylcarbonyl)hydrazono]butyramide](/img/structure/B11104334.png)
![1-(4-Ethoxyphenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11104339.png)

![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11104355.png)
![Propan-2-yl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11104364.png)
![2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide](/img/structure/B11104370.png)
